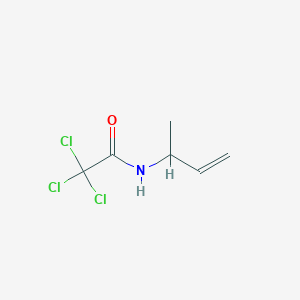
2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is an organic compound with the molecular formula C₆H₈Cl₃NO. It is known for its unique chemical structure, which includes a trichloromethyl group attached to an acetamide moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide typically involves the reaction of trichloroacetonitrile with 1-methylprop-2-enylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetamide oxides, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(1-methylprop-2-enyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the 1-methylprop-2-enyl group.
N-Methallyltrichloroacetamide: Another related compound with similar reactivity but different substituents.
Uniqueness
2,2,2-Trichloro-N-(1-methylprop-2-enyl)acetamide is unique due to the presence of the 1-methylprop-2-enyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59875-01-3 |
|---|---|
Molecular Formula |
C6H8Cl3NO |
Molecular Weight |
216.5 g/mol |
IUPAC Name |
N-but-3-en-2-yl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H8Cl3NO/c1-3-4(2)10-5(11)6(7,8)9/h3-4H,1H2,2H3,(H,10,11) |
InChI Key |
KRXSZOGRHDPYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


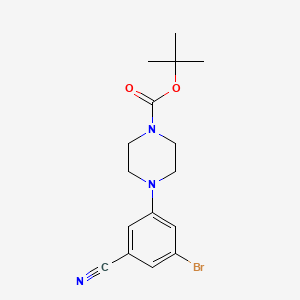
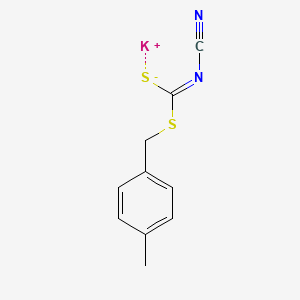
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
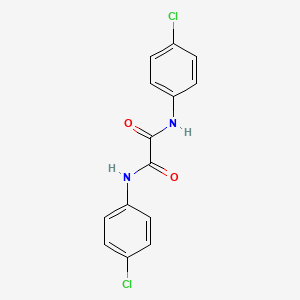
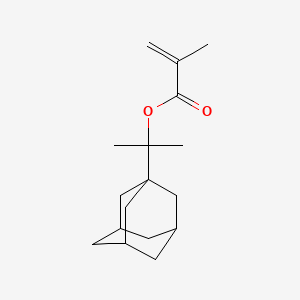
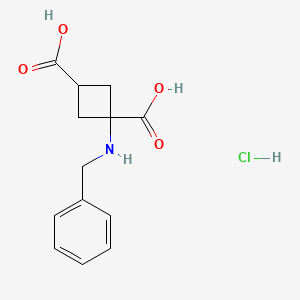
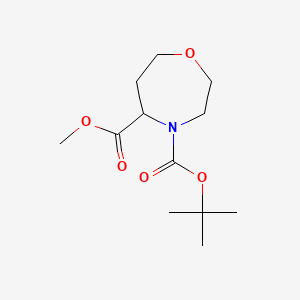
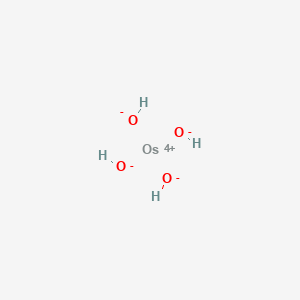
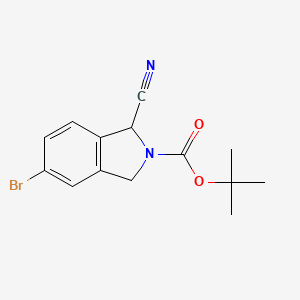
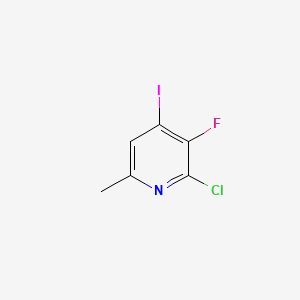

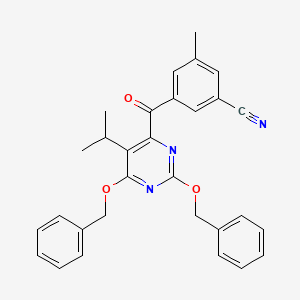
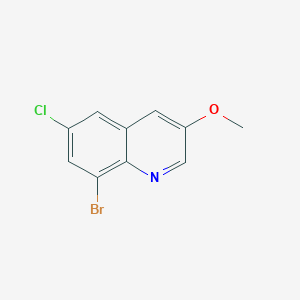
![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
